molecular formula C17H17ClN2O B244871 4-chloro-N-(2-pyrrolidin-1-ylphenyl)benzamide

4-chloro-N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No. B244871
M. Wt: 300.8 g/mol
InChI Key: YTVYYRPMZRVXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-pyrrolidin-1-ylphenyl)benzamide, commonly known as CPPB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

CPPB has been extensively used in scientific research to investigate its potential therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. CPPB has also been shown to have anxiolytic and antidepressant-like effects in preclinical models of anxiety and depression.

Mechanism of Action

CPPB acts as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain and inflammation. By blocking the TRPV1 receptor, CPPB reduces the release of pro-inflammatory mediators and thereby reduces pain and inflammation. CPPB also acts as a positive allosteric modulator of the GABAA receptor, which is involved in anxiety and depression. By enhancing the activity of the GABAA receptor, CPPB reduces anxiety and depression.
Biochemical and Physiological Effects
CPPB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines in animal models of inflammation. CPPB has also been found to increase the levels of GABA in the brain, which is associated with anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

CPPB has several advantages for lab experiments. It is a selective TRPV1 antagonist and a positive allosteric modulator of the GABAA receptor, which makes it a useful tool for investigating the role of these receptors in pain, inflammation, anxiety, and depression. However, CPPB has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. CPPB also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on CPPB. One area of interest is the development of more potent and selective TRPV1 antagonists and GABAA receptor positive allosteric modulators based on the structure of CPPB. Another area of interest is the investigation of the potential therapeutic applications of CPPB in human diseases such as chronic pain, inflammation, anxiety, and depression. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CPPB to optimize its effectiveness in preclinical and clinical studies.

Synthesis Methods

CPPB can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitroaniline with pyrrolidine and subsequent reduction of the resulting intermediate using hydrogen gas and palladium on carbon catalyst. The final product is obtained through the reaction of the intermediate with 4-chlorobenzoyl chloride.

properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O/c18-14-9-7-13(8-10-14)17(21)19-15-5-1-2-6-16(15)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)

InChI Key

YTVYYRPMZRVXPN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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